
15-Keto Travoprost
Vue d'ensemble
Description
Applications De Recherche Scientifique
Intraocular Pressure Reduction
15-Keto Travoprost has been primarily studied for its ocular hypotensive effects. Research indicates that it effectively reduces IOP in both glaucomatous and normotensive eyes. A study conducted by Wang et al. demonstrated that various concentrations of this compound applied topically to glaucomatous monkey eyes resulted in significant reductions in IOP compared to baseline measurements. The study reported reductions of up to 23% with the 0.001% concentration after five days of treatment .
Table 1: Summary of IOP Reduction Studies
Study | Concentration | IOP Reduction (%) | Subject |
---|---|---|---|
Wang et al. (2007) | 0.0001% | 9% | Glaucomatous monkeys |
Wang et al. (2007) | 0.001% | 23% | Glaucomatous monkeys |
Wang et al. (2007) | 0.01% | 18% | Glaucomatous monkeys |
Wang et al. (2007) | Latanoprost (0.005%) | 20% | Glaucomatous monkeys |
The findings suggest that this compound may be as effective as traditional treatments like Latanoprost, making it a potential candidate for managing glaucoma.
Aqueous Humor Dynamics
This compound's mechanism involves altering aqueous humor dynamics, which is crucial for maintaining normal IOP levels. Studies have shown that it does not significantly alter outflow facility or aqueous humor flow rates when compared to untreated controls, indicating a selective action on IOP without compromising ocular health .
Eyelash Growth Stimulation
The cosmetic application of this compound has been explored in enhancing eyelash growth, particularly in individuals with hypotrichosis (insufficient eyelash growth). A clinical study evaluated the efficacy and safety of a gel formulation containing 15-Keto Fluprostenol Isopropyl Ester, a related compound, which demonstrated significant improvement in eyelash length and thickness after regular application .
Table 2: Eyelash Growth Study Overview
Study | Formulation | Dosage | Duration | Results |
---|---|---|---|---|
Clinical Study (2019) | Gel with 80 µg/mL 15-Keto Fluprostenol Isopropyl Ester | Once daily | 12 weeks | Significant increase in eyelash length and thickness |
This study highlights the potential of prostaglandin analogs like this compound in cosmetic applications, providing an effective treatment for individuals seeking to enhance their eyelashes.
Mécanisme D'action
Target of Action
15-Keto Travoprost is a metabolite of Travoprost , a synthetic isopropyl ester prodrug of a prostaglandin F2alpha (F2α) analogue and selective FP prostanoid receptor agonist . The primary target of this compound is the prostanoid receptor . This receptor plays a crucial role in the regulation of intraocular pressure .
Mode of Action
This compound, like Travoprost, acts as an agonist at the prostanoid receptor . This interaction triggers a series of biochemical reactions that lead to the reduction of intraocular pressure . Unlike other prostaglandin analogues, Travoprost demonstrates full agonism and high selectivity at the prostanoid receptor .
Pharmacokinetics
It’s known that travoprost is a prodrug, which means it is metabolized into its active form (this compound) after administration
Result of Action
The primary result of this compound’s action is a significant reduction in intraocular pressure . This effect is maintained over a period of 5 days of treatment . The reduction in intraocular pressure is a crucial therapeutic goal in the management of conditions like open-angle glaucoma and ocular hypertension .
Analyse Biochimique
Biochemical Properties
15-Keto Travoprost plays a significant role in biochemical reactions related to ocular physiology. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the prostaglandin F2α receptor, where this compound acts as an agonist . This interaction leads to the activation of signaling pathways that facilitate the reduction of intraocular pressure. Additionally, this compound undergoes metabolic transformations involving enzymes such as esterases and oxidoreductases, which convert it into its active form .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. In ocular cells, it influences cell signaling pathways that regulate aqueous humor dynamics. The compound has been shown to reduce intraocular pressure by enhancing the outflow of aqueous humor through the uveoscleral pathway . This effect is mediated by the activation of prostaglandin F2α receptors, leading to changes in gene expression and cellular metabolism. Furthermore, this compound has been observed to cause mild hyperemia in some cases, indicating its impact on vascular cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to prostaglandin F2α receptors on the surface of ocular cells . Upon binding, it activates G-protein coupled receptors, leading to the activation of downstream signaling pathways such as the phosphatidylinositol pathway. This activation results in the modulation of ion channels and the relaxation of ciliary muscle cells, thereby increasing the outflow of aqueous humor . Additionally, this compound undergoes hydrolysis to form its active metabolite, which further enhances its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under controlled conditions, with its intraocular pressure-lowering effects maintained over several days of treatment . It is sensitive to light and requires storage under specific conditions to prevent degradation . Long-term studies have indicated that this compound maintains its efficacy in reducing intraocular pressure without significant loss of potency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound effectively reduce intraocular pressure without causing significant adverse effects . Higher doses may lead to toxic effects such as ocular irritation and inflammation . The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its conversion into active metabolites. The compound undergoes hydrolysis by esterases to form its active free acid, which then interacts with prostaglandin F2α receptors . Additionally, it is metabolized by oxidoreductases, leading to the formation of various metabolites that contribute to its overall pharmacological effects . These metabolic transformations are crucial for the compound’s bioavailability and therapeutic efficacy.
Méthodes De Préparation
La synthèse du 15-Keto Travoprost implique plusieurs étapes, à partir du composé parent, le travoprost. La voie de synthèse comprend généralement l'oxydation du travoprost pour former le 15-keto fluprostenol. Ce processus implique l'utilisation d'agents oxydants spécifiques dans des conditions contrôlées pour assurer la formation sélective du groupe céto en position 15 .
Les méthodes de production industrielle du this compound sont conçues pour maximiser le rendement et la pureté. Ces méthodes impliquent souvent l'utilisation de la chromatographie liquide haute performance (HPLC) pour la purification et le contrôle qualité. Les conditions réactionnelles sont optimisées pour maintenir la stabilité du composé et empêcher sa dégradation pendant le processus de synthèse .
Analyse Des Réactions Chimiques
Le 15-Keto Travoprost subit diverses réactions chimiques, notamment :
Oxydation : La principale réaction impliquée dans sa synthèse, où le travoprost est oxydé pour former le this compound.
Réduction : Bien que moins courantes, les réactions de réduction peuvent être utilisées pour modifier davantage le composé.
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé de référence en chimie analytique pour le développement de nouvelles méthodes de synthèse et de techniques analytiques.
Biologie : Le composé est étudié pour ses effets sur les processus cellulaires et son rôle potentiel dans la modulation des voies biologiques.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec les récepteurs de la prostaglandine F dans l'œil. Après administration, le composé est absorbé par la cornée et hydrolysé en sa forme active. Cette forme active se lie ensuite au récepteur de la prostaglandine F, augmentant l'écoulement de l'humeur aqueuse de l'œil, réduisant ainsi la pression intraoculaire .
Comparaison Avec Des Composés Similaires
Le 15-Keto Travoprost est comparé à d'autres analogues de la prostaglandine tels que :
Tafluprost : Un autre analogue de la prostaglandine utilisé dans le traitement du glaucome.
Latanoprost : Similaire en structure au travoprost, le latanoprost est également utilisé pour réduire la pression intraoculaire.
Bimatoprost : Ce composé est un analogue amide de la prostaglandine et est utilisé à la fois pour le traitement du glaucome et les applications cosmétiques comme la croissance des cils.
Ces comparaisons mettent en évidence les caractéristiques structurales et les applications thérapeutiques uniques du this compound, ce qui en fait un composé précieux à la fois en recherche et en clinique.
Activité Biologique
15-Keto Travoprost, also known as 15-Keto Fluprostenol isopropyl ester, is a metabolite of Travoprost, a widely used prostaglandin analog primarily for the treatment of glaucoma and ocular hypertension. This compound has garnered attention not only for its therapeutic applications but also for its biological activities, particularly in promoting eyelash growth. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant research findings.
Property | Details |
---|---|
CAS Number | 404830-45-1 |
Molecular Formula | C26H33F3O6 |
Molecular Weight | 498.532 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 577.5 ± 50.0 °C at 760 mmHg |
Flash Point | 303.1 ± 30.1 °C |
This compound functions primarily through its interaction with prostaglandin receptors, specifically the FP receptor (a subtype of the prostaglandin receptor family). Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that promote various biological responses.
- Eyelash Growth Stimulation : The compound has been shown to enhance the growth and thickening of eyelashes by prolonging the anagen phase of hair follicles. This effect is attributed to its ability to increase the number of hair follicles in this growth phase, leading to longer and thicker eyelashes .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Eyelash Growth Study : A clinical study demonstrated that application of this compound resulted in a statistically significant increase in eyelash length and thickness over a period of several weeks. Participants reported improved satisfaction with their eyelash appearance .
- Ocular Tolerance Study : In a study involving cynomolgus monkeys, it was observed that topical administration of Travoprost and its metabolites did not significantly influence trabecular meshwork outflow, suggesting a favorable safety profile for ocular applications .
- Comparative Efficacy Study : A comparative study assessed the efficacy of various prostaglandin analogs, including this compound, in reducing IOP. The results indicated that while effective, the specific impact of the keto derivative on IOP was less pronounced than that observed with other analogs like latanoprost .
Propriétés
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,21-24,31-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t21-,22-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDDYCRRTVADFZ-OHDKTVHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)COC2=CC=CC(=C2)C(F)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33F3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404830-45-1 | |
Record name | 15-Keto travoprost | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404830451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z,13E)-(9S,11R)-9,11-Dihydroxy-(+)-15-oxo-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid, isopropyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 15-KETO TRAVOPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U2P9U9Z66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.